4-(2-chloroethyl)thiomorpholine 1,1-dioxide
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Overview
Description
4-(2-chloroethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol It is known for its unique structure, which includes a thiomorpholine ring substituted with a 2-chloroethyl group and a 1,1-dioxide functional group
Preparation Methods
The synthesis of 4-(2-chloroethyl)thiomorpholine 1,1-dioxide typically involves the reaction of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide with thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst . The reaction is carried out in dichloromethane (DCM) at temperatures ranging from 0°C to 40°C. After completion, the reaction mixture is purified using column chromatography to yield the desired product with a yield of approximately 74% .
Chemical Reactions Analysis
4-(2-chloroethyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiomorpholine derivatives with different functional groups.
Common reagents used in these reactions include thionyl chloride, sodium bicarbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-chloroethyl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
4-(2-chloroethyl)thiomorpholine 1,1-dioxide can be compared with other similar compounds, such as:
4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide: This compound is a precursor in the synthesis of this compound.
Thiomorpholine 1,1-dioxide: Lacks the 2-chloroethyl group, resulting in different chemical properties and reactivity.
4-(2-bromoethyl)thiomorpholine 1,1-dioxide: Similar structure but with a bromoethyl group instead of a chloroethyl group, leading to different reactivity and applications.
Properties
CAS No. |
55160-66-2 |
---|---|
Molecular Formula |
C6H12ClNO2S |
Molecular Weight |
197.7 |
Purity |
85 |
Origin of Product |
United States |
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